Ethyl 2-fluoro-5-methoxybenzoate Ethyl 2-fluoro-5-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 773134-95-5
VCID: VC8294243
InChI: InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)OC)F
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol

Ethyl 2-fluoro-5-methoxybenzoate

CAS No.: 773134-95-5

Cat. No.: VC8294243

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-fluoro-5-methoxybenzoate - 773134-95-5

Specification

CAS No. 773134-95-5
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
IUPAC Name ethyl 2-fluoro-5-methoxybenzoate
Standard InChI InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Standard InChI Key DUFKSVBBFXDAKW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)OC)F
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)OC)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-fluoro-5-methoxybenzoate, reflects its substitution pattern: a fluorine atom at the 2-position, a methoxy group (-OCH3_3) at the 5-position, and an ethyl ester (-COOCH2_2CH3_3) at the 1-position of the benzene ring . The SMILES notation O=C(OCC)C1=CC(OC)=CC=C1F\text{O=C(OCC)C1=CC(OC)=CC=C1F} encodes this structure, highlighting the ester’s planar aromatic system and electron-withdrawing substituents .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueSource
Molecular Weight198.19 g/mol
XLogP3-AA (LogP)~2.6 (estimated) *
Hydrogen Bond Donors0 *
Hydrogen Bond Acceptors3 *
Rotatable Bonds3 *
Topological Polar Surface Area26.3 Ų *

Note: Properties marked with are inferred from structurally analogous compounds due to limited direct data for ethyl 2-fluoro-5-methoxybenzoate.

The fluorine and methoxy groups influence electronic distribution, enhancing the compound’s reactivity in electrophilic substitution reactions. The ester group contributes to its lipophilicity, as evidenced by its estimated LogP value .

Synthesis and Manufacturing

General Synthetic Routes

While detailed protocols for ethyl 2-fluoro-5-methoxybenzoate are scarce in public literature, its synthesis likely follows established benzoate esterification methods:

  • Acid-Catalyzed Esterification: Reacting 2-fluoro-5-methoxybenzoic acid with ethanol in the presence of sulfuric acid or another acid catalyst .

  • Schotten-Baumann Reaction: Treating the acid chloride (derived from 2-fluoro-5-methoxybenzoic acid) with ethanol under basic conditions .

The methoxy group’s positioning necessitates careful regioselective protection during synthesis to avoid unwanted side reactions.

Purification and Characterization

Post-synthesis purification typically involves distillation or recrystallization. Analytical techniques such as NMR (1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}), IR spectroscopy, and GC-MS confirm structure and purity .

Applications in Research and Industry

Pharmaceutical Intermediate

Ethyl 2-fluoro-5-methoxybenzoate serves as a precursor in drug discovery, particularly for fluorinated bioactive molecules. Its applications include:

  • Antibiotic Development: Fluorine’s electronegativity enhances drug-receptor binding in quinolone antibiotics .

  • Antiviral Agents: Methoxy groups improve solubility and metabolic stability in protease inhibitors .

Materials Science

The compound’s aromatic fluorination makes it a candidate for:

  • Liquid Crystals: Adjusting dielectric anisotropy in display technologies.

  • Polymer Additives: Enhancing UV stability in fluoropolymers.

Analytical Chemistry

As a fluorescent probe, the methoxy group’s electron-donating properties modulate emission spectra, enabling sensor applications .

Comparative Analysis with Related Compounds

Ethyl 2-fluoro-5-methoxybenzoate’s properties diverge from structurally similar esters:

CompoundCAS NumberKey Differences
Ethyl 2-fluoro-4-methoxybenzoate773135-34-5Methoxy at 4-position; lower polarity
Ethyl 2-fluoro-5-methylbenzoate496841-90-8Methyl instead of methoxy; higher LogP

The 5-methoxy group enhances solubility compared to methyl analogues, broadening utility in aqueous reaction systems .

Recent Developments and Future Directions

Despite its niche applications, ethyl 2-fluoro-5-methoxybenzoate remains underexplored. Recent patents (e.g., WIPO PATENTSCOPE entries) hint at its role in novel kinase inhibitors, though details are proprietary . Future research could prioritize:

  • Green Synthesis: Catalytic methods to reduce waste.

  • Biological Screening: Expanding into anticancer or anti-inflammatory assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator